SGI-1776 free base

Catalog No.
S548047
CAS No.
1025065-69-3
M.F
C20H22F3N5O
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SGI-1776 free base

CAS Number

1025065-69-3

Product Name

SGI-1776 free base

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C20H22F3N5O

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26)

InChI Key

MHXGEROHKGDZGO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SGI 1776, SGI-1776, SGI1776

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2

The exact mass of the compound N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine is 405.17764 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SGI-1776 free base is a potent, ATP-competitive pan-PIM kinase inhibitor with established IC50 values of 7 nM, 363 nM, and 69 nM for PIM-1, PIM-2, and PIM-3, respectively. Unlike many highly selective in-class analogs, SGI-1776 also exhibits potent inhibitory activity against FLT3 (IC50 = 44 nM) and haspin (IC50 = 34 nM). As a free base (MW 405.4 Da), it provides precise stoichiometric control for non-aqueous formulations and high-throughput screening assays, eliminating the hygroscopic variability and counterion interference commonly associated with hydrochloride salt forms. Its distinct dual PIM/FLT3 inhibition profile makes it a critical reference standard and precursor in preclinical oncology, particularly for modeling acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) .

Substituting SGI-1776 with other pan-PIM inhibitors, such as AZD1208, fundamentally alters the experimental mechanism of action and cellular response. While AZD1208 is highly selective for PIM kinases and suppresses the mTOR signaling pathway, it lacks the potent FLT3 inhibition inherent to SGI-1776. This dual PIM/FLT3 activity is essential for downregulating Mcl-1 transcription and inducing apoptosis in FLT3-mutated leukemic cells. Furthermore, replacing the free base form with a generic SGI-1776 salt can introduce counterion-induced pH shifts or precipitation in sensitive DMSO-based micro-well assays, compromising reproducibility. Buyers must procure the exact SGI-1776 free base to ensure consistent Mcl-1 dependent apoptotic responses and formulation stability [1].

Dual PIM/FLT3 Inhibition Profile for AML Modeling

Unlike highly selective pan-PIM inhibitors such as AZD1208, SGI-1776 exhibits a critical dual inhibitory profile, targeting both PIM1 (IC50 = 7 nM) and FLT3 (IC50 = 44 nM). This dual targeting is essential for modeling FLT3-ITD mutated acute myeloid leukemia (AML), where simultaneous blockade of both pathways is required to effectively reduce Mcl-1 levels [1].

Evidence DimensionKinase IC50 Profile
Target Compound DataSGI-1776 (PIM1 = 7 nM; FLT3 = 44 nM)
Comparator Or BaselineAZD1208 (PIM1 = 0.4 nM; lacks potent FLT3 dual activity)
Quantified DifferenceSGI-1776 provides concurrent nanomolar inhibition of FLT3 alongside PIM kinases.
ConditionsCell-free kinase assay

Procurement of SGI-1776 is essential for researchers requiring simultaneous PIM and FLT3 inhibition in hematological malignancy models, which cannot be achieved by substituting with AZD1208.

Differential Mcl-1 Downregulation in Leukemic Cells

In primary chronic lymphocytic leukemia (CLL) and AML cells, SGI-1776 induces apoptosis primarily through the significant reduction of Mcl-1 protein and transcript levels. In direct contrast, treatment with the comparator AZD1208 shows no consistent or significant change in antiapoptotic proteins like Mcl-1, relying instead on mTOR pathway suppression [1].

Evidence DimensionMcl-1 Protein Level Modulation
Target Compound DataSGI-1776 (Significant Mcl-1 reduction and apoptosis induction)
Comparator Or BaselineAZD1208 (No consistent Mcl-1 change)
Quantified DifferenceDistinct apoptotic pathway engagement (Mcl-1 dependent vs. independent).
ConditionsPrimary CLL and AML cell cultures

Buyers investigating Mcl-1 dependent apoptotic pathways must select SGI-1776, as substitute PIM inhibitors like AZD1208 fail to replicate this specific molecular response.

Stoichiometric Precision and Formulation Compatibility

SGI-1776 free base (MW 405.4 Da) provides exact active pharmaceutical ingredient (API) stoichiometry without the variable molecular weight contributions or hygroscopic tendencies of salt forms (e.g., hydrochloride). It is highly soluble in DMSO, making it the preferred form for high-throughput screening and non-aqueous lipid formulations where salt counterions may alter local pH or induce precipitation .

Evidence DimensionFormulation Consistency
Target Compound DataSGI-1776 free base (Exact MW 405.4 Da, stable in DMSO)
Comparator Or BaselineSGI-1776 salt forms (Variable hydration, potential counterion interference)
Quantified DifferenceElimination of counterion weight variance and pH shifts in micro-well assays.
ConditionsDMSO stock preparation for in vitro assays

Selecting the free base ensures reproducible molarity and prevents counterion-induced artifacts in sensitive biochemical assays.

Validated In Vivo Efficacy in FLT3-ITD Xenografts

SGI-1776 free base demonstrates potent oral bioavailability and sustained antitumor activity in MV-4-11 (FLT3-ITD) mouse xenograft models. Oral administration of 135 mg/kg results in a consistent decline in tumor volume after 14 days, establishing it as a highly reliable benchmark compound for in vivo AML research compared to unvalidated early-stage analogs [1].

Evidence DimensionTumor Volume Reduction
Target Compound DataSGI-1776 (Consistent tumor decline at 135 mg/kg p.o.)
Comparator Or BaselineVehicle control / unoptimized analogs
Quantified DifferenceSignificant tumor regression in FLT3-mutated models.
ConditionsMV-4-11 mouse xenograft, 14-day oral dosing

Procurement of SGI-1776 provides a validated, reproducible positive control for in vivo efficacy studies targeting FLT3/PIM-driven malignancies.

FLT3-Mutated AML Modeling

SGI-1776 is the preferred reference standard for preclinical models requiring simultaneous blockade of PIM and FLT3 pathways, outperforming selective PIM inhibitors in FLT3-ITD mutated systems[1].

Mcl-1 Dependent Apoptosis Assays

Due to its specific mechanism of action, SGI-1776 is essential for assays designed to measure Mcl-1 transcriptional and translational downregulation in leukemic cells, a feature not consistently replicated by other pan-PIM inhibitors [1].

High-Throughput Kinase Screening

The free base form is the preferred standard for creating stable, exact-molarity DMSO stock solutions, avoiding the solubility and pH issues associated with salt forms in automated screening platforms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

405.17764483 Da

Monoisotopic Mass

405.17764483 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72AUA0603W

Other CAS

1025065-69-3

Wikipedia

Sgi-1776

Dates

Last modified: 08-15-2023
1: Siu A, Virtanen C, Jongstra J. PIM kinase isoform specific regulation of MIG6 expression and EGFR signaling in prostate cancer cells. Oncotarget. 2011 Dec 22. [Epub ahead of print] PubMed PMID: 22193779.
2: Batra V, Maris JM, Kang MH, Reynolds CP, Houghton PJ, Alexander D, Kolb EA, Gorlick R, Keir ST, Carol H, Lock R, Billups CA, Smith MA. Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2011 Nov 2. doi: 10.1002/pbc.23364. [Epub ahead of print] PubMed PMID: 22052829.
3: Mahalingam D, Espitia CM, Medina EC, Esquivel JA 2nd, Kelly KR, Bearss D, Choy G, Taverna P, Carew JS, Giles FJ, Nawrocki ST. Targeting PIM kinase enhances the activity of sunitinib in renal cell carcinoma. Br J Cancer. 2011 Nov 8;105(10):1563-73. doi: 10.1038/bjc.2011.426. Epub 2011 Oct 20. PubMed PMID: 22015557; PubMed Central PMCID: PMC3242528.
4: Chen LS, Redkar S, Taverna P, Cortes JE, Gandhi V. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. 2011 Jul 21;118(3):693-702. Epub 2011 May 31. PubMed PMID: 21628411; PubMed Central PMCID: PMC3142906.
5: Chang M, Kanwar N, Feng E, Siu A, Liu X, Ma D, Jongstra J. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation. Mol Cancer Ther. 2010 Sep;9(9):2478-87. Epub 2010 Jul 28. PubMed PMID: 20667852.
6: Mumenthaler SM, Ng PY, Hodge A, Bearss D, Berk G, Kanekal S, Redkar S, Taverna P, Agus DB, Jain A. Pharmacologic inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes. Mol Cancer Ther. 2009 Oct;8(10):2882-93. PubMed PMID: 19825806; PubMed Central PMCID: PMC2808126.
7: Chen LS, Redkar S, Bearss D, Wierda WG, Gandhi V. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009 Nov 5;114(19):4150-7. Epub 2009 Sep 4. PubMed PMID: 19734450; PubMed Central PMCID: PMC2774551.

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